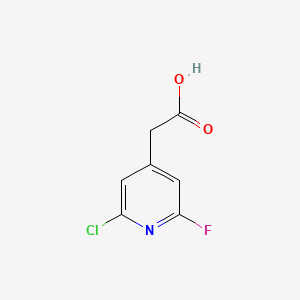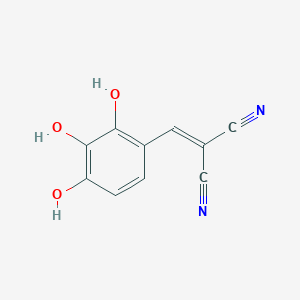![molecular formula C26H18N2O2 B13149763 1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione CAS No. 88653-18-3](/img/structure/B13149763.png)
1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. One common method involves the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines . This reaction is followed by oxidation to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. Subsequent reactions with ethanethiol or thiophenol produce the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as gas-phase oxidation or liquid-phase oxidation. These methods typically use catalysts like vanadium pentoxide (V2O5) and involve precise control of reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and biphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound has been studied for its potential antibacterial, antifungal, and anticancer activities.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the production of colorants and as an analytical reagent for detecting metal ions.
Wirkmechanismus
The mechanism of action of 1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: A related anthracene derivative used as an anticancer agent.
Ametantrone: Another anthracene-based compound with similar applications in oncology.
1,4-Bis(amino)anthracene-9,10-dione: A compound with similar structural features and biological activities.
Uniqueness
1-Amino-4-[([1,1’-biphenyl]-4-yl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
88653-18-3 |
|---|---|
Molekularformel |
C26H18N2O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
1-amino-4-(4-phenylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c27-21-14-15-22(24-23(21)25(29)19-8-4-5-9-20(19)26(24)30)28-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15,28H,27H2 |
InChI-Schlüssel |
HIGZGUFHIDJASU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)
